2-Bromo-4-methoxythiophene
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Overview
Description
2-Bromo-4-methoxythiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their unique electronic, optical, and redox properties, which make them valuable in various fields such as dyes, pharmaceuticals, and functional materials
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-methoxythiophene can be synthesized through several methods. One common method involves the bromination of methoxythiophene. For instance, methoxythiophene can be brominated using butyllithium to form this compound . Another method involves the use of brominated alkoxythiophene as a monomer, where hydrogen bromide gas acts as a catalyst and an acid to cleave the alkoxyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methoxythiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides and sulfones.
Scientific Research Applications
2-Bromo-4-methoxythiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-methoxythiophene involves its interaction with various molecular targets and pathways. The presence of the bromine and methoxy groups influences its reactivity and interaction with other molecules. For instance, in polymerization reactions, hydrogen bromide gas generated during the reaction acts as a catalyst and an acid to cleave the alkoxyl group, facilitating the formation of polymers .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methoxythiophene: Similar in structure but with the methoxy group at a different position.
2-Bromo-4-hexylthiophene: Contains a hexyl group instead of a methoxy group.
2,5-Dibromo-3-methylthiophene: Contains two bromine atoms and a methyl group.
Uniqueness
The methoxy group at the 4-position provides distinct electronic properties compared to other similar compounds .
Properties
Molecular Formula |
C5H5BrOS |
---|---|
Molecular Weight |
193.06 g/mol |
IUPAC Name |
2-bromo-4-methoxythiophene |
InChI |
InChI=1S/C5H5BrOS/c1-7-4-2-5(6)8-3-4/h2-3H,1H3 |
InChI Key |
CNBCXSDWQUOGFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CSC(=C1)Br |
Origin of Product |
United States |
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